tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Description
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a chiral piperidine derivative with a molecular formula of C₁₁H₂₀F₂N₂O₂ and a molecular weight of 258.29 g/mol . Its structure features a piperidine ring substituted with two fluorine atoms at the 4,4-positions, an aminomethyl group at the 3S-position, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, while the fluorines and aminomethyl group contribute to its electronic and steric properties, making it valuable in pharmaceutical intermediates and drug discovery .
The compound’s stereochemistry (3S configuration) is critical for interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles . Its CAS number is 2055848-75-2, and it is commercially available with a purity of 95% .
Properties
Molecular Formula |
C11H20F2N2O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1 |
InChI Key |
BGZSTQMQTTUBPO-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H](C1)CN)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Aminomethylation: The aminomethyl group can be introduced through reductive amination or other suitable methods.
tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biocatalysis: The compound’s unique structure makes it a potential candidate for biocatalytic processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can act as a nucleophile, participating in various biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
tert-Butyl 4,4-difluoropiperidine-1-carboxylate
- Molecular Formula: C₁₀H₁₇F₂NO₂
- Molecular Weight : 221.25 g/mol
- CAS : 281652-10-6
- Key Differences: Lacks the 3S-aminomethyl group.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- CAS : 652971-20-5
- Key Differences: Contains a phenyl group (electron-withdrawing) and a carboxylic acid (polar, ionizable) at the 4- and 3-positions, respectively.
Azetidine-Based Analogues
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
- Molecular Formula : C₉H₁₇FN₂O₂
- CAS : 1083181-23-0
- Key Differences: Features a smaller, strained azetidine ring (4-membered vs. 6-membered piperidine). The 3-fluoro and 3-aminomethyl groups are on the same carbon, creating steric hindrance and altering conformational flexibility. This may enhance metabolic stability but reduce binding affinity in certain applications .
Stereochemical Variants
tert-Butyl (R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
- Key Differences : The (R)-enantiomer of the target compound. Stereochemical inversion at the 3-position can drastically affect interactions with chiral biological targets (e.g., enzymes, receptors). For instance, the (S)-configuration may exhibit higher affinity for specific CNS targets due to spatial compatibility .
Functional Group Modifications
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate
- Molecular Formula: C₁₀H₁₇F₂NO₄
- Key Differences: Replaces 4,4-difluoro and 3-aminomethyl groups with 3,3-difluoro and 4,4-dihydroxy substituents.
Comparative Data Table
Research Implications
- Fluorine Effects : The 4,4-difluoro substitution in the target compound reduces basicity of the piperidine nitrogen and enhances lipophilicity, favoring membrane permeability .
- Aminomethyl Group: The 3S-aminomethyl group enables conjugation or salt formation, critical for prodrug strategies or receptor binding .
- Stereochemistry : The (S)-configuration is often preferred in drug candidates for optimal target engagement, as seen in neuromodulators and kinase inhibitors .
Biological Activity
Tert-butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the piperidine class and has been studied for its biological activity, especially in relation to neurological and psychiatric disorders.
- Molecular Formula : C11H20F2N2O2
- Molecular Weight : 250.29 g/mol
- CAS Number : 1303973-27-4
- IUPAC Name : tert-butyl 3-(aminomethyl)-4,4-difluoro-1-piperidinecarboxylate
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). Research indicates that it acts as a substrate-competitive inhibitor of the neuronal GABA uptake process, which is crucial for neurotransmission and modulation of neuronal excitability . This mechanism positions it as a candidate for treating various psychiatric and neurological disorders.
Neurotransmitter System Interaction
The compound has shown significant activity on the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is the primary inhibitory neurotransmitter in the brain, and compounds that modulate its uptake can have profound effects on mood and anxiety levels. Studies have demonstrated that derivatives of piperidine can enhance GABAergic transmission, suggesting potential applications in anxiety and depression therapies .
Case Studies
- GABA Uptake Inhibition : A study reported that certain piperidine derivatives, including related compounds to this compound, exhibited potent inhibition of GABA uptake in neuronal cultures. This inhibition was linked to increased GABA levels in synaptic clefts, leading to enhanced inhibitory signaling .
- Therapeutic Applications : In preclinical models, compounds similar to this compound have been evaluated for their efficacy in treating conditions such as epilepsy and anxiety disorders. Results indicated a significant reduction in seizure frequency and anxiety-like behaviors in animal models .
Data Table: Biological Activity Overview
| Activity | Observed Effect | Reference |
|---|---|---|
| GABA Uptake Inhibition | Increased GABA levels | |
| Anxiety Reduction | Decreased anxiety-like behaviors | |
| Seizure Frequency Reduction | Significant reduction in seizure events |
Safety and Toxicology
The compound's safety profile has been assessed through various toxicity studies. The hazard statements indicate potential risks such as skin irritation and respiratory issues upon exposure . Therefore, handling protocols must be strictly followed to minimize risks.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate, and how can stereochemical purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions. For example, a related piperidine-carboxylate compound was synthesized via coupling using HBTU as a coupling reagent, followed by purification via column chromatography (PE/EtOAc/MeOH solvent system) to achieve 95% yield . To ensure stereochemical purity, chiral auxiliaries or asymmetric catalysis may be employed. Characterization via and NMR can confirm stereochemistry by comparing coupling constants and chemical shifts to reference data .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodology :
- NMR : Analyze NMR for splitting patterns (e.g., diastereotopic protons near the difluoro group) and NMR for fluorine coupling .
- IR : Identify carbonyl (C=O) stretches from the tert-butyloxycarbonyl (Boc) group (~1680–1720 cm) and amine N–H stretches (~3300 cm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., expected [M+H] for CHFNO: 263.15) .
Q. What are the stability considerations for storing and handling this compound?
- Methodology : Store under inert atmosphere (N or Ar) at –20°C to prevent Boc-group hydrolysis. Avoid strong oxidizers, as tert-butyl esters are prone to degradation under acidic/oxidizing conditions . Regularly monitor purity via TLC or HPLC to detect decomposition.
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and minimize side products in the difluoropiperidine core formation?
- Methodology :
- Fluorination Strategy : Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for selective fluorination of ketone precursors to avoid over-fluorination .
- Protection/Deprotection : Temporarily protect the aminomethyl group with Boc or Fmoc to prevent undesired side reactions during fluorination .
- Reaction Monitoring : Use in-situ NMR to track fluorination progress and optimize reaction time/temperature .
Q. How should contradictory NMR data from different literature sources be resolved?
- Methodology :
- Solvent Effects : Compare chemical shifts in the same solvent (e.g., CDCl vs. DMSO-d) .
- 2D NMR : Perform COSY, HSQC, or NOESY to resolve overlapping signals and confirm stereochemistry .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis if feasible .
Q. What experimental designs are recommended for studying this compound’s reactivity as a chiral building block in drug discovery?
- Methodology :
- Cross-Coupling Reactions : Test Buchwald–Hartwig amination or Suzuki–Miyaura coupling to functionalize the aminomethyl group .
- Kinetic Studies : Monitor Boc-deprotection rates (e.g., using TFA in DCM) via HPLC to optimize reaction conditions .
- Computational Modeling : Use DFT calculations to predict regioselectivity in nucleophilic substitutions involving the difluoropiperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
